REACTION_CXSMILES
|
S(S([O-])=O)([O-])=O.[Na+].[Na+].COC1C=CC(N=[C:18]([C:24]2[N:25]([CH3:29])[CH:26]=[CH:27][CH:28]=2)[C:19]([O:21][CH2:22][CH3:23])=[O:20])=CC=1.S(S([O-])=O)([O-])=O>C(O)(=O)C.O>[CH3:29][N:25]1[CH:26]=[CH:27][CH:28]=[C:24]1[CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20] |f:0.1.2|
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
ethyl α-(4-methoxyphenylimino)-1-methylpyrrole-2-acetate
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N=C(C(=O)OCC)C=1N(C=CC1)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
analysis is poured into ice
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |